molecular formula C18H22N4O B3886758 3-tert-butyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886758
M. Wt: 310.4 g/mol
InChI Key: DATZHFQKNWHHLA-ZTGHOBAFSA-N
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Description

3-tert-butyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a tert-butyl group, and a phenylprop-2-en-1-ylidene moiety

Properties

IUPAC Name

5-tert-butyl-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13(10-14-8-6-5-7-9-14)12-19-22-17(23)15-11-16(21-20-15)18(2,3)4/h5-12H,1-4H3,(H,20,21)(H,22,23)/b13-10+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATZHFQKNWHHLA-ZTGHOBAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-tert-butyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

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